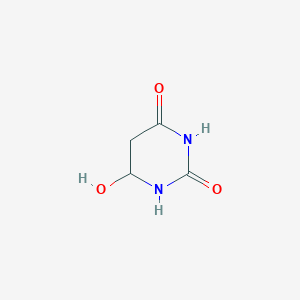

5,6-Dihydro-6-hydroxyuracil

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1194-23-6 |

|---|---|

Molecular Formula |

C4H6N2O3 |

Molecular Weight |

130 |

Synonyms |

5,6-dihydro-6-hydroxyuracil |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 5,6 Dihydro 6 Hydroxyuracil and Analogs

De Novo Synthetic Routes to 5,6-Dihydro-6-hydroxyuracil

De novo synthesis provides a clean and controlled source of this compound, circumventing the complexities of isolating it from damaged DNA. These synthetic approaches are critical for producing the quantities of the pure compound needed for biochemical and biophysical investigations.

Specific Reaction Conditions and Precursors

The synthesis of this compound is often accomplished starting from uracil (B121893) or its derivatives. A common strategy involves the initial bromination of uracil, which facilitates the subsequent reduction of the 5,6-double bond and hydroxylation at the C6 position. cdnsciencepub.com In acidic aqueous solutions, the reaction of bromine with uracil leads to the formation of a 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate, which can then be dehydrated to 5-bromouracil. cdnsciencepub.com

Another approach is the direct oxidation of dihydrouracil (B119008). However, methods using strong oxidizing agents like potassium permanganate (B83412) may lack stereochemical control. More controlled syntheses can be achieved using protected uracil derivatives to enhance solubility and selectivity.

| Precursor | Reagents | Key Transformation |

| Uracil | 1. Bromine (in H2SO4) 2. Dehydration | Bromination and hydroxylation to a 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate, followed by dehydration. cdnsciencepub.com |

| Dihydrouracil | Oxidizing agent (e.g., KMnO4) | Direct oxidation of the saturated pyrimidine (B1678525) ring. |

| 2'-Deoxyuridine | Iodine monochloride or N-bromosuccinimide and sodium azide | Halogenation proceeds via a 5-halo-6-azido-5,6-dihydro intermediate. researchgate.net |

Stereoselective Synthesis of this compound Enantiomers

The C6 carbon of this compound is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (6R)- and (6S)-5,6-Dihydro-6-hydroxyuracil. The specific three-dimensional arrangement of atoms can influence how DNA repair enzymes recognize and process the lesion. Therefore, producing stereochemically pure enantiomers is vital for detailed biological studies.

A stereoselective synthesis is a chemical reaction that preferentially results in one stereoisomer over others. iupac.org This can be achieved using chiral auxiliaries, which are chiral molecules temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. Another method is the use of chiral catalysts, which are chiral molecules that are not consumed in the reaction but influence its stereoselectivity. For instance, asymmetric allylation and ring-closing metathesis have been used as key steps in the stereoselective synthesis of related pyranone structures. researchgate.net While specific examples for this compound are not detailed in the provided results, these general principles of asymmetric synthesis are applicable. acs.orgacs.org

Functionalization and Modification of the this compound Core for Research Applications

To investigate the interactions of this compound within a biological context, particularly with DNA repair enzymes, researchers often need to modify its chemical structure. These modifications can act as probes to understand enzymatic mechanisms or as tags for tracking the molecule.

Derivatization for Mechanistic Probes in Biochemical Systems

Altering the functional groups of this compound can provide valuable information about how repair enzymes interact with this lesion. For example, creating analogs where the C6-hydroxyl group is replaced can help determine the importance of this group for enzyme recognition and catalysis. These derivatized molecules can act as "mechanistic probes," helping to dissect the step-by-step process of DNA repair. Fluorescent derivatization methods can also be employed to label molecules for detection. science.gov

| Modification | Purpose | Example Application |

| Fluorescent Labeling | To enable detection and tracking of the molecule. | Attaching a fluorescent probe like lucifer yellow to study the molecule's location within a cell or its binding to proteins. science.gov |

| Phosphate (B84403) Group Esterification | To improve retention on reversed-phase chromatography columns for analysis. | Derivatization with (trimethylsilyl)diazomethane to convert phosphate groups to their esters for easier LC-MS/MS analysis. researchgate.net |

Synthesis of Labeled this compound for Tracing Studies

Isotopically labeled versions of this compound are crucial tools for tracing its metabolic fate. By replacing certain atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the journey of the lesion and its byproducts using techniques like mass spectrometry and NMR spectroscopy.

The synthesis of these labeled compounds typically starts with isotopically enriched precursors. acs.org For instance, the synthesis of various isotopically enriched pyrimidine deoxynucleoside oxidation products has been achieved using 2'-deoxy-2''-deutero[1,3-¹⁵N]uridine as a common precursor. acs.org Similarly, labeled thymidine (B127349) and 2'-deoxycytidine (B1670253) can be purchased and used as starting materials for the synthesis of various oxidation products. oup.com

Synthesis of Oligonucleotides Incorporating this compound Lesions for DNA/RNA Studies

To understand the biological consequences of this compound in a setting that mimics the cellular environment, it is essential to place this lesion within a strand of DNA or RNA. This is achieved through the chemical synthesis of oligonucleotides containing the modified base at a specific position.

Mechanisms of Formation of 5,6 Dihydro 6 Hydroxyuracil in Biological and Chemical Systems

Oxidative Damage Pathways to Pyrimidines Leading to 5,6-Dihydro-6-hydroxyuracil Formation

Oxidative damage is a primary route to the formation of this compound. Pyrimidine (B1678525) bases, with their electron-rich double bonds, are susceptible targets for various oxidizing agents.

Reactive Oxygen Species (ROS) are highly reactive chemicals formed from oxygen, which are generated during normal metabolic processes and through exposure to exogenous agents. stackexchange.com The hydroxyl radical (•OH) is among the most potent ROS, capable of indiscriminately damaging all four DNA bases. mdpi.comnih.gov

The principal site of attack by the •OH radical on pyrimidine bases like cytosine and uracil (B121893) is the C5-C6 double bond. mdpi.comresearchgate.netnih.gov This addition reaction leads to the formation of transient radical adducts. DFT (Density Functional Theory) calculations show that while the attack is most favorably directed at the C5 position, addition at the C6 position is also a probable event. researchgate.net In the case of cytosine, this initial oxidation yields 5,6-dihydroxy-5,6-dihydrocytosine, an unstable intermediate known as cytosine glycol. nih.govwikipedia.orgacs.org This cytosine glycol can then undergo deamination (loss of an amino group), leading to the formation of the more stable 5,6-dihydroxy-5,6-dihydrouracil (uracil glycol). mdpi.comnih.govnih.gov This oxidative deamination pathway represents a significant mechanism for the conversion of a cytosine residue into a uracil derivative within DNA. mdpi.comnih.gov

The reaction of •OH with pyrimidines can produce a variety of oxidation products. For instance, upon exposure of DNA to ionizing radiation in aerated solutions, several cytosine modifications are formed, including 5,6-dihydroxy-5,6-dihydrouracil. acs.orgnih.gov

The chemical environment, particularly pH, plays a critical role in the formation and stability of this compound and its precursors. The stability of uracil derivatives can decrease significantly in basic and highly acidic aqueous solutions.

Studies on the radiolysis of dihydrouracil (B119008) in aqueous solutions reveal a strong dependence on pH. rsc.org At a low pH of 3, the major products are barbituric acid and a labile material identified largely as this compound, which can be converted to uracil upon acid treatment. rsc.org However, at a neutral pH of 7, barbituric acid is not formed, and uracil becomes the primary product, indicating that the decay pathway of the intermediate peroxyl radicals is base-catalyzed. rsc.org Under alkaline conditions, the elimination of a superoxide (B77818) radical (O₂⁻˙) from the 6-peroxyl radical of dihydrouracil is favored, leading to the formation of uracil. rsc.org

The dehydration of related intermediates is also influenced by acidity. For example, the reaction of bromine with uracil in aqueous sulfuric acid leads to a 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate, which then undergoes a slow, acid-catalyzed dehydration to form 5-bromouracil. cdnsciencepub.com Similarly, the acid-catalyzed dehydration of 5,6-dihydro-5,6-dihydroxy-6-methyluracil has been shown to be an energetically favorable pathway for forming 5-hydroxy-6-methyluracil. researchgate.net

Ionizing radiation is a potent inducer of DNA damage, generating hydroxyl radicals and other reactive species that lead to the formation of various lesions, including this compound. glenresearch.com The study of radiation chemistry, or radiolysis, provides direct insight into these formation mechanisms.

When aqueous solutions of dihydrouracil are subjected to radiolysis in the presence of oxygen, the nature and yield of the products are highly dependent on factors like pH and the radiation dose rate. rsc.org The process involves the formation of peroxyl radicals that can decay through different pathways. At low pH, a significant product is a labile material composed mainly of this compound. rsc.org

Experiments involving the radiolysis of polyuridylic acid (poly(U)), a model for RNA, in N₂O-saturated aqueous solutions have directly measured the formation of 5-hydroxy-5,6-dihydrouracil. nih.govresearcher.lifedeepdyve.com In these experiments, it was found that approximately 20% of the •OH radicals that attack the poly(U) polymer result in the formation of 5-hydroxy uracil adducts. nih.govdeepdyve.com The radiation chemical yields for 5-hydroxy-5,6-dihydrouracil and undamaged uracil were determined to be 0.04 and 0.31 µmol J⁻¹, respectively. nih.govresearcher.life

| Product | Radiation Chemical Yield (µmol J⁻¹) | Reference |

|---|---|---|

| 5-hydroxy-5,6-dihydrouracil | 0.04 | nih.govresearcher.life |

| Uracil | 0.31 | nih.gov |

Formation within Nucleic Acids (DNA/RNA) Versus Free Nucleobases

The formation of this compound and its precursors is significantly influenced by whether the pyrimidine base is a free nucleobase (or nucleoside) in solution or incorporated within the structured polymer of DNA or RNA.

The lifetime of the cytosine glycol intermediate is greatly enhanced when it is part of a double-stranded DNA helix compared to its existence as a free nucleoside. acs.orgnih.govoup.com This increased stability within the DNA structure has important implications, as it allows more time for the lesion to be recognized by repair enzymes or to undergo spontaneous degradation to secondary products like uracil glycol. The constrained environment of the DNA duplex likely protects the unstable glycol from rapid dehydration. acs.org

The oxidation of polyuridylic acid (poly(U)) by agents like ammoniacal osmium tetroxide occurs readily, but this oxidation is inhibited when the poly(U) is complexed with polyadenylic acid (poly(A)) in a double-helical structure. nih.gov This demonstrates that the accessibility of the C5-C6 double bond to chemical attack is reduced when the base is involved in the base-stacking and hydrogen-bonding interactions of a nucleic acid duplex. nih.gov Pyrimidine residues within tRNA are also oxidized more slowly than their corresponding free mononucleosides. nih.gov

Chemical Reactivity and Transformation Mechanisms of 5,6 Dihydro 6 Hydroxyuracil

Hydrolytic Stability and Decomposition Pathways in Aqueous Solutions

5,6-Dihydro-6-hydroxyuracil is known to be a labile material in aqueous solutions, with its stability being significantly influenced by pH. researchgate.net The hydrolytic decomposition of dihydrouracil (B119008) derivatives, including this compound, primarily proceeds through the opening of the pyrimidine (B1678525) ring. nasa.gov The rate of this ring-opening hydrolysis is proportional to the hydroxide (B78521) ion concentration, indicating that the reaction is base-catalyzed. nasa.gov

Studies on the closely related compound 5-fluoro-5,6-dihydro-6-hydroxyuracil have provided detailed insights into the decomposition pathways. In alkaline solutions, the degradation is initiated by a stereoselective hydration of the C5-C6 double bond, leading to the formation of cis and trans isomers of 5,6-dihydro-5-fluoro-6-hydroxyuracil, with the cis stereoisomer being predominant. nih.govresearchgate.net This initial hydration is followed by one of two main degradation routes: either a defluorination step to form 5-hydroxyuracil (B1221707) or the cleavage of the N3-C4 bond. nih.gov The cleavage of the N3-C4 bond results in the formation of two diastereoisomeric 2-fluoro-3-hydroxy-3-ureidopropanoic acids. nih.gov Subsequently, the breakdown of the N1-C6 bond in these ureidopropanoic acids releases urea (B33335) and 2-fluoro-3-oxopropanoic acid. nih.gov The latter readily undergoes decarboxylation to produce fluoroacetaldehyde. nih.gov

While this compound itself does not have the fluoro substituent, its decomposition in aqueous solutions is expected to follow a similar pattern of ring opening and fragmentation. The initial step is the hydrolysis of the pyrimidine ring, which can lead to the formation of ureido-propanoic acid derivatives. Further degradation can then lead to the release of urea and other small organic molecules. nih.govoup.com The stability of dihydrouracil derivatives is also temperature-dependent, with the rate of ring opening increasing significantly at higher temperatures. nasa.gov

| Condition | Key Observations | Primary Decomposition Products (Analogues) | Reference |

|---|---|---|---|

| Alkaline pH | Base-catalyzed ring opening. | Ureidopropanoic acid derivatives, Urea, Oxopropanoic acid | nasa.govnih.gov |

| Neutral pH | Relatively more stable, but still undergoes slow decomposition. | Labile material converting to uracil (B121893) upon acidification. | researchgate.net |

| Acidic pH | Treatment with acid can convert the labile material to uracil. | Uracil | researchgate.net |

| Elevated Temperature | Increased rate of ring-opening hydrolysis. | - | nasa.gov |

Rearrangement Reactions and Isomerization Processes

This compound and its derivatives can undergo rearrangement and isomerization reactions, which are often facilitated by the opening and closing of the pyrimidine ring. One significant process is the epimerization at the C6 carbon. Studies on 6-hydroxy-5,6-dihydrouridine (B159830) have shown that the 6R and 6S diastereoisomers can interconvert. nih.gov This epimerization is proposed to occur through the opening of the N1-C6 bond of the pyrimidine ring, which is followed by a keto-enol tautomerization involving the C4 and C5 positions. nih.gov This mechanism allows for the change in stereochemistry at the C6 position upon ring re-closure.

In addition to epimerization, other rearrangement reactions have been observed in related dihydrouracil compounds. For instance, the oxidation of cytosine can lead to the formation of cytosine glycols (5,6-dihydroxy-5,6-dihydrocytosine), which are unstable and can undergo rearrangement. nih.govnih.govnih.gov These rearrangements can involve dehydration and deamination, leading to the formation of uracil glycols and 5-hydroxyuracil. nih.govnih.gov Furthermore, the opening of the pyrimidine ring in cytosine glycols can lead to the formation of novel imidazolidine (B613845) structures through recyclization. nih.gov While these specific reactions start from cytosine, they highlight the propensity of the dihydropyrimidine (B8664642) ring to undergo ring-opening and rearrangement to form more stable products.

The rearrangement of isouracil to uracil, which is proton-catalyzed, further demonstrates the dynamic nature of the uracil ring system and its derivatives. researchgate.net These findings suggest that this compound likely exists in a dynamic equilibrium with its ring-opened form, which can facilitate various isomerization and rearrangement reactions.

Reactivity with Nucleophiles and Electrophiles (e.g., Bromination Adducts)

The reactivity of this compound with both nucleophiles and electrophiles is a key aspect of its chemical behavior. A well-documented example of its reactivity with an electrophile is the formation of bromination adducts. During the bromination of uracil and its derivatives in acidic aqueous solutions, a 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate is formed rapidly. cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net This intermediate is an observable species that subsequently undergoes a slower, acid-catalyzed dehydration to yield the final product, 5-bromouracil. cdnsciencepub.comcdnsciencepub.com The formation of this adduct demonstrates the susceptibility of the 5,6-double bond of uracil to electrophilic attack, leading to the saturated dihydroxy derivative.

The reactivity of halogenated dihydrouracil derivatives with nucleophiles has also been investigated. For instance, the enzymatic hydrolysis of 5-iodo-5,6-dihydrouracil (B1201511) is initiated by the hydrolysis of the pyrimidine ring, a process catalyzed by dihydropyrimidine amidohydrolase. nih.gov This enzymatic step is followed by a non-enzymatic, intramolecular cyclization where the ureido oxygen atom acts as a nucleophile, attacking the C2 carbon and displacing the iodide ion to form 2-amino-2-oxazoline-5-carboxylic acid. nih.gov This reaction showcases the potential for nucleophilic attack at the carbon atoms of the dihydropyrimidine ring, especially when a good leaving group is present.

| Reactant Type | Example Reactant | Intermediate/Product | Reaction Description | Reference |

|---|---|---|---|---|

| Electrophile | Bromine (Br₂) | 5-Bromo-5,6-dihydro-6-hydroxyuracil | Rapid electrophilic addition across the C5-C6 double bond of uracil. | cdnsciencepub.comcdnsciencepub.com |

| Nucleophile | Ureido oxygen (intramolecular) | 2-Amino-2-oxazoline-5-carboxylic acid | Intramolecular nucleophilic attack at C2 of a ring-opened 5-iodo-3-ureidopropionate. | nih.gov |

| Nucleophile | Cysteine | Cysteine adducts | Addition across the C5-C6 double bond of halogenated uracils. | researchgate.net |

Mechanisms of Ring Opening and Identification of Degradation Products

The primary mechanism for the degradation of this compound in aqueous solution is through the opening of the pyrimidine ring. This process is particularly facile in alkaline conditions due to base-catalyzed hydrolysis. nasa.govresearchgate.net As observed with the analogous compound 5-fluoro-5,6-dihydro-6-hydroxyuracil, the hydrolytic cleavage of the N3-C4 bond is a key step. nih.gov This leads to the formation of a linear ureidopropanoic acid intermediate.

The subsequent degradation of this intermediate involves the cleavage of the N1-C6 bond, which results in the release of urea and an oxopropanoic acid derivative. nih.gov In the case of the fluorinated analogue, this is 2-fluoro-3-oxopropanoic acid, which further degrades to fluoroacetaldehyde. nih.gov For this compound, the corresponding degradation products would be N-carbamoyl-β-alanine, and upon further hydrolysis, β-alanine, ammonia, and carbon dioxide. The formation of urea as a degradation product has been noted in the oxidation of related pyrimidine derivatives, which proceed through dihydroxy-dihydro intermediates. researchgate.net

The identification of degradation products from similar pyrimidine derivatives provides further insight. For example, the oxidation of cytosine can lead to cytosine glycols, which are unstable and decompose into products such as 5-hydroxycytosine (B44430), uracil glycols, and 5-hydroxyuracil. nih.govnih.gov The decomposition of uracil glycols, which are structurally very similar to this compound, can yield 5-hydroxyuracil. researchgate.net Furthermore, the oxidation of 5-hydroxyuracil can lead to ring fragmentation and the formation of urea and 5-hydroxyhydantoin. researchgate.net

The enzymatic degradation of dihydrouracil derivatives also proceeds via ring opening. Dihydropyrimidine amidohydrolase catalyzes the hydrolysis of the dihydrouracil ring to N-carbamoyl-β-alanine, which is then further metabolized. nih.gov These enzymatic and chemical degradation pathways all point to the lability of the dihydropyrimidine ring and its propensity to open and release smaller, more stable molecules.

Enzymatic Processing and Biological Fate of 5,6 Dihydro 6 Hydroxyuracil

Interaction with DNA/RNA Glycosylases and Repair Enzymes

The oxidative DNA lesion 5,6-Dihydro-6-hydroxyuracil is primarily addressed by the base excision repair (BER) pathway, which involves a series of DNA and RNA glycosylases for its recognition and removal from nucleic acids.

A number of enzymes are specialized in identifying and excising this compound. Key among these are Endonuclease III (Nth), Endonuclease Q (EndoQ), and the Nei-like (NEIL) family of glycosylases.

Endonuclease III (Nth): In the bacterium Escherichia coli, Endonuclease III plays a pivotal role in the repair of pyrimidines that have undergone oxidation. Its mechanism involves the recognition of the damaged base and subsequent cleavage of the N-glycosidic bond, which results in the formation of an apurinic/apyrimidinic (AP) site.

Endonuclease Q (EndoQ): This enzyme, present in certain bacteria and archaea, has been shown to act on DNA containing 5,6-dihydrouracil. Specifically, the Endonuclease Q from Pyrococcus furiosus (PfuEndoQ) shows a preference for the imide structure within nucleobases, and its enzymatic activity is heightened when the base pair containing the lesion is unstable. The repair mechanism involves the enzyme flipping the damaged base out of the DNA double helix to facilitate the cleavage process.

NEIL Enzymes: In mammals, the Nei-like (NEIL) glycosylases, which include NEIL1, NEIL2, and NEIL3, are fundamental for the repair of oxidative DNA damage. NEIL1 has a broad substrate specificity and is capable of removing various oxidized bases, including dihydrouracil (B119008). The activity and substrate preference of NEIL1 can be modulated by an RNA editing event that occurs in its pre-mRNA. The unedited version of the NEIL1 enzyme is generally more proficient in excising certain types of lesions when compared to its edited counterpart.

The following table provides a summary of these enzymes and their action on this compound and related lesions.

| Enzyme | Organism/Family | Substrates Including Dihydrouracil | Mechanism of Action |

| Endonuclease III (Nth) | E. coli | Oxidized pyrimidines | Exhibits N-glycosylase activity, leading to the creation of an AP site. |

| Endonuclease Q (PfuEndoQ) | Pyrococcus furiosus | 5,6-dihydrouracil, 5-hydroxyuracil (B1221707), 5-hydroxycytosine (B44430), uridine (B1682114) | Recognizes the imide structure, utilizes a base-flipping mechanism, and its activity is enhanced by base pair instability. |

| NEIL1 | Human | Dihydrouracil, thymine (B56734) glycol, 5-hydroxyuracil, and others | Possesses N-glycosylase activity and also performs both β and δ lyase reactions. |

The efficiency with which repair enzymes target this compound can be affected by whether the lesion is in DNA or RNA, as well as the surrounding nucleotide sequence. For example, NEIL1 is active on lesions found in both single-stranded and double-stranded DNA.

A significant factor influencing NEIL1's specificity is RNA editing of its pre-mRNA, which leads to a lysine (B10760008) being substituted for an arginine in the enzyme's lesion recognition loop. This alteration has a notable impact on its ability to act on 5-hydroxyuracil (5-OHU), a related oxidized pyrimidine (B1678525). The unedited form of NEIL1 is more effective at removing 5-OHU when it is base-paired with guanine (B1146940), thymine, or cytosine. Conversely, the edited form of the enzyme displays a greater affinity for 5-OHU when it is paired with guanine or cytosine, which suggests a role in identifying these lesions to prevent potential mutations, even without immediate excision.

The table below outlines the specificity of the NEIL1 isoforms for 5-hydroxyuracil.

| NEIL1 Isoform | Activity on 5-OHU in various contexts | Affinity for 5-OHU duplexes |

| Unedited (UE NEIL1) | Demonstrates faster and more complete removal of 5-OHU when paired with G, T, and C. | Has a lower affinity for 5-OHU:G and 5-OHU:C in comparison to Ed NEIL1. |

| Edited (Ed NEIL1) | Shows reduced activity, particularly when there are adjacent mismatches. | Exhibits a higher affinity for 5-OHU:G and 5-OHU:C duplexes. |

Metabolism and Further Degradation of Free this compound in Biological Systems

Following its excision from nucleic acids, or when present as a free molecule, 5,6-dihydrouracil is channeled into the pyrimidine degradation pathway. This is a reductive metabolic route responsible for the breakdown of uracil (B121893) and thymine.

The catabolism of 5,6-dihydrouracil involves the following enzymatic steps:

Dihydropyrimidinase: This enzyme initiates the process by catalyzing the hydrolytic opening of the 5,6-dihydrouracil ring to produce N-carbamoyl-β-alanine.

β-ureidopropionase: Subsequently, this enzyme acts on N-carbamoyl-β-alanine, hydrolyzing it to yield β-alanine, ammonia, and carbon dioxide.

This metabolic pathway is not only essential for the natural catabolism of pyrimidines but is also the same pathway that metabolizes the chemotherapeutic agent 5-fluorouracil (B62378). Genetic deficiencies in the enzymes of this pathway, especially dihydropyrimidine (B8664642) dehydrogenase (which is responsible for the conversion of uracil to dihydrouracil), can result in severe toxic reactions to fluoropyrimidine-based drugs.

The key enzymes involved in the degradation of 5,6-dihydrouracil and their respective roles are detailed in the table below.

| Enzyme | Substrate | Product |

| Dihydropyrimidinase | 5,6-Dihydrouracil | N-carbamoyl-β-alanine |

| β-ureidopropionase | N-carbamoyl-β-alanine | β-alanine, Ammonia, Carbon Dioxide |

Role in Nucleic Acid Turnover and Recycling Pathways

While the principal fate of 5,6-dihydrouracil, once it has been excised, is its degradation, the resulting breakdown products can be re-assimilated into cellular metabolism. The final product of this pathway, β-alanine, can be utilized for the synthesis of other important biomolecules, including coenzyme A.

The pyrimidine salvage pathway provides a mechanism for cells to recycle free pyrimidine bases and nucleosides that are generated during nucleic acid turnover. This recycling process is more energy-conservative than de novo synthesis. For instance, uracil can be converted back into a nucleotide through the actions of uridine phosphorylase and uridine kinase. Although 5,6-dihydrouracil is itself a product of catabolism, its degradation is an integral part of the wider pyrimidine metabolism which encompasses these salvage pathways. The maintenance of a proper balance between de novo synthesis, degradation, and salvage is vital for ensuring an adequate supply of nucleotides for the synthesis of DNA and RNA.

Cellular and Molecular Consequences of 5,6 Dihydro 6 Hydroxyuracil Lesions

Impact on DNA Replication and Transcription Fidelity in Model Systems

The fidelity of DNA replication and transcription is paramount for the accurate transmission of genetic information. The presence of a damaged base like 5,6-Dihydro-6-hydroxyuracil can disrupt the normal functioning of the polymerases responsible for these processes.

During DNA replication, high-fidelity DNA polymerases are tasked with accurately reading the template strand and incorporating the correct complementary nucleotide. Lesions that distort the DNA helix or alter the base-pairing properties of the nucleotide can cause these polymerases to stall or misincorporate bases. While direct studies on the bypass of this compound are limited, research on structurally similar saturated pyrimidine (B1678525) lesions, such as 5,6-dihydroxy-5,6-dihydrothymidine (thymidine glycol), indicates that high-fidelity polymerase holoenzymes, like polymerase δ, possess some capacity to bypass such damage. nih.gov This bypass, however, comes at the risk of reduced fidelity, as the damaged base may not provide a clear template for the polymerase. The related lesion, 5-hydroxyuracil (B1221707), has been shown to form stable base pairs with all four canonical bases (A, G, C, and T), which suggests a high potential for misincorporation during replication if the repair systems fail to remove the lesion beforehand. rsc.org

The impact on transcription is less characterized. RNA polymerases may also stall at sites of significant DNA damage, or they may read through the lesion, potentially incorporating an incorrect ribonucleotide into the nascent RNA transcript. Such transcriptional errors could lead to the production of non-functional or malfunctioning proteins, contributing to cellular dysfunction.

Table 1: Effects of Pyrimidine Lesions on DNA Polymerase Activity

| Lesion Type | Observed Effect on DNA Polymerase | Potential Consequence | Reference |

| 5,6-Dihydroxy-5,6-dihydrothymidine (Thymidine Glycol) | Can be bypassed by DNA polymerase δ holoenzyme. | Potential for continued replication past the lesion, but with a risk of misincorporation. | nih.gov |

| 5-Hydroxyuracil | Forms stable base pairs with A, G, C, and T. | High probability of nucleotide misincorporation opposite the lesion during replication. | rsc.org |

| 5-Chlorocytosine | Bypassed by polymerases, frequently pairing with an incoming dATP. | Induces C→T transition mutations at frequencies of 3-9%. | nih.gov |

Role in Modulating DNA Repair Pathways

Cells have evolved a multi-layered defense system to counteract DNA damage, with the Base Excision Repair (BER) pathway playing a central role in the removal of oxidized and saturated pyrimidines. nih.gov The recognition and excision of this compound is a critical function of this pathway, initiated by specialized enzymes called DNA glycosylases. wikipedia.org

Several DNA glycosylases have been identified that recognize and remove uracil (B121893) and its derivatives from DNA. Key findings include:

NTH1 (Endonuclease III homolog 1): In mammalian cells, the NTH1 protein is a primary DNA glycosylase responsible for removing oxidized pyrimidines, including 5,6-dihydrouracil. nih.gov

Backup Glycosylases: Studies using cell-free extracts from mice lacking the NTH1 protein have shown that the removal of 5,6-dihydrouracil still occurs, albeit at a reduced efficiency (approximately 20% of normal). This indicates the existence of redundant or overlapping repair functions, with other DNA glycosylases able to act on these lesions in the absence of NTH1. nih.gov

E. coli Uracil DNA N-glycosylase (Ung): In bacteria, this enzyme has been shown to possess activity against isodialuric acid (5,6-dihydroxyuracil), demonstrating that the repair of this lesion is conserved across different domains of life. hoffmanlab.org

NEIL1 and SMUG1: Other mammalian glycosylases, such as NEIL1 (Endonuclease VIII-like 1) and SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1), are known to excise the related lesion 5-hydroxyuracil. uroonkolojibulteni.comnih.gov It is plausible that these enzymes also contribute to the repair of a broader spectrum of oxidized pyrimidine damages.

The BER process, once initiated by a glycosylase, proceeds with the cleavage of the N-glycosidic bond, which removes the damaged base and creates an apurinic/apyrimidinic (AP) site. nih.govuroonkolojibulteni.com This site is then further processed by an AP endonuclease, a DNA polymerase, and a DNA ligase to restore the original DNA sequence. uroonkolojibulteni.com

Table 2: DNA Glycosylases Involved in the Repair of Oxidized Pyrimidines

| DNA Glycosylase | Organism/System | Known Substrates | Reference |

| NTH1 | Mammalian | 5,6-Dihydrouracil, Thymine (B56734) Glycol | nih.gov |

| Uracil DNA N-glycosylase (Ung) | E. coli | Isodialuric Acid (5,6-Dihydroxyuracil) | hoffmanlab.org |

| NEIL1 | Mammalian | 5-Hydroxyuracil, Thymine Glycol | uroonkolojibulteni.comexcedr.com |

| SMUG1 | Mammalian | 5-Hydroxyuracil, Uracil | wikipedia.orgexcedr.com |

Contribution to Mutagenesis and Genotoxicity (at the molecular level, e.g., C>T transitions)

If not repaired before the arrival of the replication machinery, this compound lesions can be highly mutagenic. The genotoxicity of this lesion stems from its altered base-pairing properties, which can deceive DNA polymerases into inserting an incorrect nucleotide into the newly synthesized strand.

The saturation of the 5,6-double bond in the uracil ring disrupts its planar structure and hydrogen-bonding capabilities. The related lesion, 5-hydroxyuracil, which can exist in equilibrium with this compound, has demonstrated an ability to form stable, albeit non-canonical, base pairs with all four DNA bases. rsc.org This ambiguous pairing potential is a primary source of mutagenesis. For instance, if the lesion pairs with adenine (B156593) instead of the guanine (B1146940) that would have been opposite the original cytosine, a C>T transition mutation will be fixed in the subsequent round of replication.

While the specific mutational signature for this compound is not fully elucidated, studies of other damaged cytosine analogs provide a strong mechanistic precedent. For example, 5-chlorocytosine, another product of oxidative stress, is known to be intrinsically mutagenic and causes C→T transitions at significant frequencies. nih.govnih.gov This type of transition mutation is a common feature in the genomes of cancers associated with chronic inflammation, a condition characterized by high levels of oxidative stress. nih.govnih.gov The genotoxic potential of this compound is therefore considered a significant threat to genome stability.

Cellular Responses to Oxidative Stress and Pyrimidine Damage

The formation of this compound is a direct consequence of oxidative stress, a state where the cellular balance of reactive oxygen species (ROS) and antioxidants is disrupted. researchgate.net ROS, such as hydroxyl radicals, can attack DNA bases, with pyrimidines being particularly susceptible. researchgate.netnih.gov The cellular response to this damage is multifaceted, aimed at mitigating the immediate threat and repairing the resulting lesions.

The primary and most direct response to the formation of this compound lesions is the activation of the DNA repair machinery, particularly the Base Excision Repair pathway as detailed in section 6.2. The presence of these lesions can be viewed as a molecular signal that initiates a repair cascade. This response is crucial for preventing the fixation of mutations during subsequent DNA replication.

If the level of oxidative damage is overwhelming and exceeds the cell's repair capacity, broader stress response pathways may be activated. These can involve:

Cell Cycle Checkpoints: Activation of checkpoint signaling can temporarily halt the cell cycle, providing the repair systems with more time to correct the DNA lesions before they are encountered by the replication or transcription machinery.

Transcriptional Reprogramming: Cells may alter their gene expression profiles to upregulate the production of DNA repair enzymes, antioxidant proteins, and other protective factors to better cope with the oxidative insult.

Ultimately, the cellular response to this compound is a critical component of the broader defense against oxidative stress. The efficiency of these repair and signaling pathways is a key determinant in whether a cell successfully restores its genetic integrity or succumbs to the mutagenic and potentially cytotoxic effects of the DNA damage.

Advanced Analytical Methodologies for Research on 5,6 Dihydro 6 Hydroxyuracil

Mass Spectrometry-Based Approaches for Detection and Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone for the analysis of 5,6-Dihydro-6-hydroxyuracil, offering unparalleled sensitivity and specificity for its detection and structural confirmation in complex matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the definitive identification and quantification of this compound. High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which is essential for confirming the elemental composition of the analyte. The molecular formula of this compound is C₄H₆N₂O₃, corresponding to a precise neutral mass. nih.gov

In a typical LC-MS/MS workflow, the compound is first separated from other sample components via high-performance liquid chromatography (HPLC). Given its polar nature, reversed-phase chromatography using a C18 column with an aqueous mobile phase is a common approach. nih.gov The separated analyte then enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI).

Tandem mass spectrometry (MS/MS) is then used for structural elucidation and highly selective quantification. In this process, the protonated molecule [M+H]⁺ is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process yields a characteristic fragmentation pattern that serves as a structural fingerprint for the molecule, allowing for unambiguous identification even in complex biological samples. While specific fragmentation data for this compound is not widely published, the patterns can be predicted based on its structure and comparison with related compounds like 5,6-dihydrouracil. massbank.jpmassbank.jp Quantification is achieved using multiple reaction monitoring (MRM), which offers exceptional sensitivity and a wide dynamic range. nih.gov

Table 1: LC-MS/MS Parameters for Analysis of Uracil (B121893) Derivatives

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 (e.g., Atlantis dC18) | Good retention and separation for polar analytes like uracil derivatives. nih.gov |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile/methanol | Provides efficient elution and is compatible with ESI. nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently forms protonated molecules [M+H]⁺ for pyrimidines. |

For the most accurate and precise quantification, stable isotope dilution mass spectrometry is the gold standard. researchgate.net This technique involves the synthesis of an isotopically labeled internal standard of this compound, where one or more atoms (e.g., ¹³C, ¹⁵N, ²H) are replaced with their heavy isotopes. wikipedia.org This labeled compound is chemically identical to the analyte but has a different mass.

The isotopically labeled standard is spiked into the sample at a known concentration before any sample preparation steps. Because the standard and the analyte behave identically during extraction, chromatography, and ionization, any sample loss or matrix effects will affect both equally. The ratio of the mass spectrometer signal of the native analyte to that of the labeled internal standard is then used to calculate the exact concentration of this compound in the original sample. researchgate.net This approach corrects for variations in instrument response and sample processing, leading to highly reliable quantitative data crucial for metabolic flux analysis and pharmacokinetic studies. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, GC) for Isolation and Analysis in Research Samples

Chromatographic methods are indispensable for isolating this compound from interfering substances in research samples prior to its detection and analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for this compound and its analogs due to its high polarity and thermal lability. nih.gov Various stationary phases can be employed to achieve optimal separation. While standard C18 columns are effective, porous graphitic carbon (PGC) columns have shown excellent performance for separating highly polar compounds like uracil and its metabolites, offering unique selectivity and enhanced retention. nih.govresearchgate.net Detection is typically performed using UV absorbance, as the pyrimidine (B1678525) ring structure absorbs light in the UV spectrum, or more powerfully, by coupling the HPLC system to a mass spectrometer. nih.gov

Gas Chromatography (GC) is less commonly used for compounds like this compound due to their low volatility and thermal instability. To make the analyte suitable for GC analysis, a chemical derivatization step is required to convert the polar functional groups (hydroxyl, amine) into more volatile and stable derivatives, for instance, through silylation. nih.govscispace.com Following derivatization, the compound can be separated on a capillary GC column and detected with high sensitivity using a mass spectrometer (GC-MS). nih.gov This method can be highly effective but involves additional sample preparation steps that may introduce variability.

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Advantages | Disadvantages | Sample Preparation |

|---|---|---|---|

| HPLC-UV/MS | High specificity and sensitivity (with MS), suitable for polar/non-volatile compounds, direct analysis of aqueous samples. nih.govnih.gov | Lower resolution than GC, UV detection can lack specificity. | Minimal; often protein precipitation and filtration. windows.net |

| GC-MS | High chromatographic resolution, established libraries for spectral matching. | Requires derivatization, not suitable for thermally labile compounds, more complex sample prep. nih.gov | Extensive; requires extraction, drying, and chemical derivatization. |

Spectroscopic Characterization for Mechanistic Insights (e.g., NMR for reaction intermediates, UV-Vis for kinetics)

Spectroscopic techniques provide invaluable information on the molecular structure of this compound and the kinetics of its formation and degradation.

UV-Visible (UV-Vis) spectroscopy is employed to study reaction kinetics. sapub.org The pyrimidine ring of uracil and its derivatives absorbs UV light at specific wavelengths. sielc.com Theoretical studies have indicated that the C6-OH adduct of uracil (6-hydroxy-5,6-dihydrouracil) has a distinct transient absorption spectrum in the visible range. nih.gov By monitoring the change in absorbance at a characteristic wavelength over time, the rate of formation or decay of this compound can be determined. This provides critical mechanistic insights into its role in processes like DNA damage and repair. nih.govmdpi.com

Application of Radiotracer Techniques in Metabolic and Degradation Studies

Radiotracer techniques offer a highly sensitive method for tracing the metabolic fate of this compound in biological systems. These studies typically involve synthesizing the compound or a precursor (like uracil) with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). wikipedia.org

Computational and Theoretical Studies on 5,6 Dihydro 6 Hydroxyuracil

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules like 5,6-Dihydro-6-hydroxyuracil. These methods provide a detailed picture of the electron distribution, molecular orbitals, and thermodynamic stability of the compound.

Theoretical studies on related dihydrouracil (B119008) derivatives have demonstrated the utility of DFT in understanding their molecular structure and vibrational spectra. For instance, calculations on 5,6-dihydrouracil have shown considerable puckering of the C5–C6–N1 part of the ring. Such computational analyses, often employing basis sets like 6-31G* and 6-311+G**, allow for the prediction of infrared and Raman spectra, which can then be compared with experimental data to validate the theoretical model.

| Calculated Property | Typical Value/Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions, such as hydrogen bonding. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms | Helps in identifying electrophilic and nucleophilic sites within the molecule. |

| Thermodynamic Properties | Enthalpy, Gibbs Free Energy | Provide information on the stability and spontaneity of reactions involving the molecule. |

Molecular Dynamics Simulations of this compound Interactions with Enzymes and Nucleic Acids

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions of this compound with its biological environment, particularly with DNA and repair enzymes. These simulations can reveal conformational changes, binding affinities, and the role of specific residues in molecular recognition.

A notable application of MD simulations has been in studying the interaction of the DNA repair enzyme Apn1 from Saccharomyces cerevisiae with a DNA substrate containing a 5,6-dihydrouracil (DHU) residue. These simulations, running for durations such as 45 nanoseconds, have provided structural information on the enzyme-substrate complex. For instance, they have been used to track the distance changes between specific atoms of the DHU residue and amino acid side chains within the enzyme's active site, such as the interaction between the N3 atom of DHU and the side chain oxygen of Asn-279. This level of detail helps in understanding the catalytic mechanism of the enzyme.

Furthermore, MD simulations of DNA dodecamers containing lesions similar to this compound, such as the 5-hydroxy-6-cytosinyl radical, have shown that such damage can induce significant local and global conformational changes in the DNA structure. These simulations, often performed using force fields like AMBER, reveal distortions and bending in the DNA duplex near the damaged site, which can be crucial for the recognition by repair enzymes.

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in predicting the reaction pathways and characterizing the transition states of chemical and enzymatic reactions involving this compound. These studies provide mechanistic insights that are often challenging to obtain experimentally.

A significant area of investigation has been the enzymatic conversion of 5,6-dihydrouracil (DHU) to N-carbamoyl-β-amino acids, a reaction catalyzed by dihydropyrimidinase (DHPase). Theoretical studies using a quantum mechanical cluster approach based on Density Functional Theory (DFT) have been employed to investigate the reaction mechanism and stereospecificity of DHPases. These computational models of the enzyme's active site have elucidated a stepwise mechanism. It is proposed that a hydroxide (B78521) ion first performs a nucleophilic attack on the substrate. This is followed by the abstraction of a proton by a key amino acid residue, such as Asp358, which occurs in concert with the protonation of the ring nitrogen by the same residue. Such studies can also quantify the energetic barriers of the reaction, with mutations like Tyr172Phe shown to increase the activation barrier, confirming the role of specific residues in transition-state stabilization.

In Silico Modeling of Biological Recognition and Repair Processes

In silico modeling provides a powerful framework for understanding the complex biological processes of DNA damage recognition and repair involving this compound. The primary pathway for the removal of such lesions is the Base Excision Repair (BER) pathway.

Computational models have been instrumental in dissecting the roles of various DNA glycosylases in the BER pathway. For instance, the human endonuclease VIII-like 1 (hNEIL1) is a key enzyme that recognizes and excises oxidized pyrimidines. Adaptive molecular dynamics simulations have been used to explore the conformational states of hNEIL1 when interacting with a DNA substrate containing 5,6-dihydrouracil (DHU). These simulations have revealed the existence of multiple metastable conformational states of the enzyme's lesion recognition loop upon interaction with the damaged DNA. This suggests a "triage" mechanism where the enzyme can distinguish between different types of damaged bases and even normal bases, thereby preventing futile repair.

Similarly, the NTH1 protein is another crucial DNA glycosylase involved in the removal of oxidized pyrimidines like 5,6-dihydrouracil. While direct in silico models of NTH1 with this compound are not extensively detailed in the literature, computational studies on the broader BER pathway have been developed. These models can simulate the kinetics of the entire repair process and assess the impact of inhibitors on the pathway's efficiency.

Significance of 5,6 Dihydro 6 Hydroxyuracil in Specific Research Models

In Vitro Studies with Purified Enzymes and Nucleic Acids

In vitro systems, utilizing purified DNA repair enzymes and synthetic nucleic acid substrates containing 5,6-Dihydro-6-hydroxyuracil or its close analogue 5,6-dihydrouracil, have been fundamental in dissecting the initial steps of its repair. These studies allow for a detailed biochemical characterization of enzyme kinetics and substrate specificity in a controlled environment, free from the complexities of the cellular milieu.

The primary pathway for the removal of such lesions from DNA is Base Excision Repair (BER). The initial and most crucial step of BER is the recognition and excision of the damaged base by a specific DNA glycosylase. In vitro assays have identified several DNA glycosylases that can act on saturated pyrimidines.

Key findings from in vitro studies include:

Enzyme Specificity: Mammalian cells possess specific enzymes to handle these lesions. NTH1 (Endonuclease III homolog 1) is a primary DNA glycosylase that recognizes and removes oxidized pyrimidines, including 5,6-dihydrouracil, from DNA. Other glycosylases, such as those from the NEIL (Nei-like) family, also exhibit activity towards these types of damaged bases. For instance, NEIL2 is known to catalyze the excision of oxidative products of cytosine, which include 5,6-dihydrouracil.

Repair Mechanism: These glycosylases are often bifunctional, meaning they not only cleave the N-glycosidic bond to release the damaged base but also possess an AP (apurinic/apyrimidinic) lyase activity that nicks the DNA backbone at the resulting abasic site. This dual function is a key feature of the BER pathway.

Impact on DNA Structure: The presence of this compound disrupts the planarity of the uracil (B121893) ring, leading to distortions in the DNA double helix. In vitro studies using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography on synthetic oligonucleotides can reveal how this lesion alters local DNA conformation, which is crucial for its recognition by repair enzymes.

Table 1: DNA Glycosylases Acting on Saturated Pyrimidines in In Vitro Assays

| Enzyme | Organism/Family | Substrate(s) Including or Related to this compound | Key In Vitro Finding |

|---|---|---|---|

| NTH1 | Mammalian | Oxidized pyrimidines, including 5,6-dihydrouracil | Acts as the primary enzyme for removing these lesions in mammalian cells. |

| NEIL1 | Mammalian | 5-hydroxyuracil (B1221707), other oxidized pyrimidines | Shows repair activity on a range of oxidized bases, providing redundancy. |

| NEIL2 | Mammalian | 5-hydroxyuracil, 5,6-dihydrouracil, 5-hydroxycytosine (B44430) | Efficiently excises various oxidative products of cytosine. |

Cell-Based Model Systems (e.g., Bacterial and Eukaryotic Cell Lines, Yeast) for DNA/RNA Damage Research

Cell-based models bridge the gap between in vitro biochemistry and the complexity of a whole organism. They allow researchers to study the repair of this compound in a physiological context, including the interplay between different repair pathways, cell cycle checkpoints, and transcriptional responses.

Bacterial Systems (E. coli): Escherichia coli has been a workhorse for DNA repair studies. The use of E. coli mutants deficient in specific repair genes has been crucial for identifying the enzymes that process lesions similar to this compound. Studies often involve treating bacterial cells with agents that induce oxidative stress, such as hydroxyurea, and then analyzing the genomic and physiological responses to understand how the cell copes with the resulting DNA damage. These models have demonstrated that replication fork arrest caused by such damage can lead to the production of hydroxyl radicals, further exacerbating DNA damage.

Yeast Models (Saccharomyces cerevisiae): Yeast is a powerful eukaryotic model system due to its genetic tractability. Studies in S. cerevisiae have been instrumental in understanding the cellular response to replication stress and oxidative damage. For example, treating yeast with hydroxyurea, which can induce reactive oxygen species (ROS), allows for the study of how cells arrest their cell cycle to repair the ensuing DNA damage. Morphological profiling of yeast cells treated with DNA damaging agents can help predict the mechanism of action of novel compounds and identify the cellular pathways affected.

Eukaryotic Cell Lines (e.g., Mammalian): Research using cell-free extracts from mammalian cells has provided significant insights. For instance, extracts from the testes of mNTH1 knock-out mice were shown to retain the ability to remove 5,6-dihydrouracil, albeit at a reduced efficiency of about 20% compared to normal extracts. This pivotal finding demonstrated that while NTH1 is a major player, redundant backup pathways exist in mammalian cells to handle this type of DNA damage, with single-nucleotide patch base excision repair being the major pathway in these deficient extracts.

Applications in Synthetic Biology and Nucleic Acid Engineering

While this compound is primarily studied as a form of DNA damage, its unique properties and the cellular machinery that recognizes it hold potential for applications in synthetic biology and nucleic acid engineering. This area is still developing, but potential applications can be envisioned based on existing biological principles.

Biosensors for Oxidative Stress: A synthetic biological circuit could be designed to detect and report on levels of oxidative stress within a cell or environment. Such a system could use a promoter that is responsive to the DNA damage checkpoint activated by lesions like this compound. Alternatively, a sensor could be based on the activity of a specific DNA glycosylase like NTH1. For example, a synthetic system could be engineered where the excision of the damaged base by the glycosylase triggers a downstream signaling cascade leading to the production of a fluorescent reporter protein.

Tools for Studying DNA Repair: Synthetic oligonucleotides containing a site-specifically placed this compound lesion are invaluable tools for biochemical and structural studies of DNA repair enzymes. These engineered nucleic acids allow researchers to probe the mechanisms of specific glycosylases and other repair proteins with high precision, which would be impossible with randomly damaged DNA.

Controlled Mutagenesis: In principle, the incorporation of modified bases that are subsequently processed by the cell's repair machinery could be harnessed for targeted mutagenesis in nucleic acid engineering. While currently theoretical for this specific lesion, understanding how the cell repairs this compound could inform the design of novel strategies for introducing specific sequence changes.

The application of DNA damage products in synthetic biology is an emerging field. As our ability to design and build complex biological systems grows, so too will the potential to co-opt fundamental processes like DNA repair for novel biotechnological purposes.

Future Directions and Emerging Research Avenues for 5,6 Dihydro 6 Hydroxyuracil

Unraveling Novel Enzymatic Pathways for Formation and Removal

The canonical pathway for pyrimidine (B1678525) degradation involves the reduction of uracil (B121893) to 5,6-dihydrouracil by dihydropyrimidine (B8664642) dehydrogenase (DPD), followed by the hydrolytic ring opening catalyzed by dihydropyrimidinase (DHP). nvkc.nl However, the precise enzymatic pathways leading to the formation of 5,6-Dihydro-6-hydroxyuracil and its subsequent removal are not fully characterized. Future research will likely focus on identifying and characterizing novel enzymes or alternative pathways involved in its metabolism.

One area of investigation will be the potential for other enzymes to act on 5,6-dihydrouracil to form the 6-hydroxy derivative. This could involve hydroxylation reactions catalyzed by enzymes not traditionally associated with pyrimidine degradation. Conversely, identifying the enzymes responsible for the removal or repair of this compound from nucleic acids is a critical area of future research. While base excision repair (BER) is a known pathway for removing damaged bases, the specific DNA glycosylases that recognize and excise this compound with high efficiency are yet to be fully identified. nih.govnih.gov Understanding the substrate specificity of various DNA glycosylases for this particular lesion will be crucial.

Moreover, the regulation of these enzymatic pathways is an important emerging avenue. Investigating how cellular stress, metabolic state, or disease conditions influence the expression and activity of enzymes involved in the formation and removal of this compound will provide a more dynamic picture of its cellular homeostasis.

| Enzyme Family | Potential Role in this compound Metabolism | Research Focus |

| Dihydropyrimidine Dehydrogenase (DPD) | Initial reduction of uracil, a precursor step. nvkc.nl | Understanding regulation and contribution to the pool of 5,6-dihydrouracil available for hydroxylation. |

| Dihydropyrimidinase (DHP) | Hydrolytic cleavage of the dihydropyrimidine ring. nvkc.nl | Investigating its potential role in the removal of this compound. |

| Cytochrome P450 Enzymes | Potential for hydroxylation of 5,6-dihydrouracil. | Exploring the involvement of specific CYP enzymes in the formation of this compound. |

| DNA Glycosylases | Excision of the damaged base from DNA. nih.govnih.gov | Identification and characterization of specific glycosylases that recognize and remove this compound. |

Development of Advanced Probes and Inhibitors for Research and Mechanistic Studies

To dissect the precise roles of this compound and the enzymes that metabolize it, the development of advanced chemical probes and specific inhibitors is essential. These tools will enable researchers to track the localization of the compound, modulate the activity of relevant enzymes, and study the downstream consequences.

Fluorescently labeled analogs of this compound could be synthesized to visualize its distribution within cells and tissues. Such probes would be invaluable for studying its uptake, trafficking, and accumulation in different cellular compartments. Furthermore, the development of selective inhibitors for the enzymes involved in its formation and removal will be a key focus. For example, specific inhibitors of a putative 5,6-dihydrouracil hydroxylase would allow for the controlled depletion of endogenous this compound, enabling studies on its physiological functions.

Techniques such as fluorescence polarization (FP) assays can be adapted to screen for and characterize the binding of small molecules to the enzymes involved in this compound metabolism. biopolymers.org.uaresearchgate.net This approach has been successful in identifying ligands for other E3 ligases and can be applied here to discover novel inhibitors. biopolymers.org.uabiopolymers.org.ua The development of proteolysis-targeting chimeras (PROTACs) based on these inhibitors could also be a future strategy for specifically degrading the target enzymes and studying the long-term effects of their absence. biopolymers.org.uanih.gov

| Research Tool | Application in this compound Research | Potential Impact |

| Fluorescent Probes | Visualization of cellular localization and trafficking. | Understanding the subcellular distribution and dynamics of the compound. |

| Selective Inhibitors | Modulation of the activity of metabolic enzymes. | Elucidating the functional roles of enzymes in the formation and removal pathways. |

| Fluorescence Polarization Assays | High-throughput screening for enzyme binders. biopolymers.org.uaresearchgate.net | Discovery of novel small molecule modulators. |

| PROTACs | Targeted degradation of specific metabolic enzymes. biopolymers.org.uanih.gov | Studying the long-term consequences of enzyme depletion. |

Integration with Systems Biology Approaches for Comprehensive Understanding

By combining high-throughput experimental data with computational modeling, researchers can identify novel connections between this compound metabolism and other cellular processes. For instance, metabolomic profiling of cells with altered levels of this compound could reveal unexpected changes in other metabolic pathways. Similarly, proteomic analyses could identify proteins that are post-translationally modified or whose expression is altered in response to changes in this compound levels.

These integrated approaches will be crucial for understanding the broader biological context of this compound, moving beyond its role as a simple metabolite or DNA lesion to appreciate its potential as a signaling molecule or a regulator of gene expression. nih.gov

Exploration of its Role in Non-Canonical Nucleic Acid Structures (e.g., G-quadruplexes)

Recent research has highlighted the importance of non-canonical nucleic acid structures, such as G-quadruplexes, in regulating key biological processes like transcription, replication, and telomere maintenance. rsc.orgnih.govnih.gov These four-stranded structures, formed in guanine-rich regions of DNA and RNA, are dynamic and can be influenced by various factors, including the presence of modified bases. nih.govmdpi.com

An exciting future direction is to investigate the potential role of this compound in the formation, stability, and function of G-quadruplexes and other non-canonical structures. The presence of this modified uracil within or near a G-quadruplex-forming sequence could alter the structure's conformation and stability. This, in turn, could impact the binding of proteins that recognize and regulate these structures, thereby influencing gene expression. nih.gov

Chemically modified nucleobases are known to be capable of forming non-canonical DNA structures. nih.gov Future studies will likely employ a combination of biophysical techniques, such as circular dichroism and nuclear magnetic resonance spectroscopy, along with cellular assays to explore how this compound influences the landscape of non-canonical DNA structures within the genome. Understanding this interplay could reveal novel mechanisms by which this compound contributes to the regulation of genetic information. rsc.orgresearchgate.net

Q & A

Q. What analytical techniques are used to identify and quantify 5,6-Dihydro-6-hydroxyuracil in biological samples?

- Methodological Answer : Identification and quantification typically involve liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for detecting oxidized nucleobases. Isotopic labeling (e.g., ¹³C/¹⁵N isotopes) enables precise tracking in metabolic studies, as demonstrated in isotopic variants of dihydrouracil derivatives . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing tautomeric forms. Gel electrophoresis coupled with enzymatic digestion (e.g., using DNA glycosylases like Fpg) can isolate lesions in DNA strands .

Q. What isotopic labeling strategies are employed to study this compound metabolism?

- Methodological Answer : Stable isotopes such as ¹³C₄ and ¹⁵N₂ are incorporated during synthesis to trace metabolic pathways and repair kinetics. These labeled analogs allow researchers to differentiate endogenous and exogenous compounds in cell cultures or animal models. Mass spectrometry workflows are optimized to detect isotopic shifts, enabling quantification even at low concentrations .

Advanced Research Questions

Q. How does this compound influence DNA repair enzyme kinetics, and what experimental models validate these interactions?

- Methodological Answer : In vitro assays using recombinant DNA glycosylases (e.g., Fpg or NEIL1) quantify lesion excision rates via fluorescence-based kinetics. Competitive inhibition studies compare repair efficiency against other oxidized bases (e.g., 8-oxoguanine). In vivo models, such as CRISPR-edited cell lines deficient in specific repair pathways, assess mutagenic potential. Electrochemical biosensors, as described in IL-6 detection frameworks, could be adapted to monitor real-time enzyme activity .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from differing buffer systems or temperature controls. A systematic approach involves:

- Conducting stability assays under standardized conditions (e.g., 25°C, pH 7.4 PBS).

- Using high-performance liquid chromatography (HPLC) to monitor degradation products.

- Applying Arrhenius kinetics to extrapolate shelf-life predictions.

Discrepancies should be analyzed using statistical tools (e.g., ANOVA for inter-laboratory comparisons) and reported with detailed metadata to ensure reproducibility .

Q. What in silico methods predict the reactivity of this compound with nucleophiles in aqueous environments?

- Methodological Answer : Density functional theory (DFT) calculations model electron distribution and reactive sites, while molecular dynamics simulations predict solvation effects. Software like Gaussian or GROMACS simulates nucleophilic attack trajectories, focusing on the C5-C6 double bond’s susceptibility. Experimental validation via kinetic studies (e.g., stopped-flow spectroscopy) correlates computational predictions with observed reaction rates .

Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.